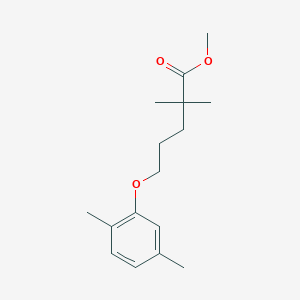Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate
CAS No.: 149105-25-9
Cat. No.: VC6072963
Molecular Formula: C16H24O3
Molecular Weight: 264.365
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 149105-25-9 |
|---|---|
| Molecular Formula | C16H24O3 |
| Molecular Weight | 264.365 |
| IUPAC Name | methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate |
| Standard InChI | InChI=1S/C16H24O3/c1-12-7-8-13(2)14(11-12)19-10-6-9-16(3,4)15(17)18-5/h7-8,11H,6,9-10H2,1-5H3 |
| Standard InChI Key | YKCQSETYDHFYFZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC |
Introduction
Chemical Identity and Structural Features
Molecular Structure and Nomenclature
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate belongs to the class of aromatic ether esters. Its IUPAC name derives from the pentanoate backbone substituted with two methyl groups at the 2-position, a 2,5-dimethylphenoxy group at the 5-position, and a methyl ester at the terminal carboxylate. The structure features a central aliphatic chain flanked by sterically hindered methyl groups and an electron-rich aromatic ring, which influences its reactivity and solubility .
Key Structural Attributes:
-
Aromatic moiety: 2,5-Dimethylphenoxy group providing lipophilicity.
-
Ester functionality: Methyl ester enabling hydrolysis to the corresponding carboxylic acid.
-
Branched aliphatic chain: 2,2-Dimethylpentanoate contributing to conformational rigidity.
The compound’s three-dimensional conformation has been modeled computationally, revealing a bent geometry that optimizes van der Waals interactions between the aromatic and aliphatic regions .
Synthesis and Manufacturing
Primary Synthetic Routes
The synthesis of methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate typically proceeds via esterification of gemfibrozil (2,2-dimethyl-5-(2,5-dimethylphenoxy)pentanoic acid). A representative method involves refluxing gemfibrozil in methanol with catalytic sulfuric acid, followed by neutralization and extraction :
This acid-catalyzed esterification achieves yields exceeding 90% under optimized conditions . Alternative routes include transesterification of gemfibrozil’s isobutyl ester (e.g., 2-methylpropyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate) with methanol, though this method is less efficient .
Process Optimization
Recent advancements emphasize solvent-free conditions and continuous-flow reactors to enhance sustainability. For instance, a microfluidic system employing uranium-based photocatalysts under blue light irradiation has demonstrated improved reaction kinetics and reduced byproduct formation . Key parameters affecting yield include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60–70°C | Maximizes esterification rate |
| Catalyst Loading | 1–2% | Prevents side reactions |
| Reaction Time | 12–16 hours | Ensures complete conversion |
Data adapted from large-scale production batches indicate that rigorous control of moisture and pH during workup is critical to isolating the ester in >98% purity .
Physicochemical Properties
Thermal and Solubility Characteristics
Methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate is a colorless to pale-yellow liquid at room temperature, with a predicted boiling point of and density of . Its low water solubility (<1 mg/mL) and high octanol-water partition coefficient () underscore significant hydrophobicity, necessitating organic solvents (e.g., acetone, ethyl acetate) for handling .
Spectroscopic Data
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm the structure:
-
NMR (400 MHz, CDCl): δ 6.65–6.70 (m, 3H, aromatic), 3.65 (s, 3H, OCH), 2.25–2.30 (m, 2H, CH), 1.45–1.50 (m, 2H, CH), 2.20 (s, 6H, Ar-CH), 1.20 (s, 6H, C(CH)) .
-
ESI-MS: m/z 265.18 [M+H], consistent with the molecular formula .
Industrial Applications and Patents
Patent Landscape
Synthetic methods for methyl 5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoate are protected under multiple patents, including:
-
US20130225594A1: Describes a continuous-flow synthesis using uranium-based photocatalysts .
-
WO2012063085A2: Covers transesterification techniques for high-purity ester production .
These innovations highlight the compound’s commercial value in generic drug manufacturing.
Regulatory Status
The compound is listed in the FDA’s Inactive Ingredient Database (IID) as an excipient in solid oral formulations, though its primary use remains confined to API synthesis .
Future Research Directions
Analytical Method Development
Advances in tandem mass spectrometry (LC-MS/MS) could enhance detection sensitivity for trace impurity analysis. Additionally, chiral separation methods are needed to resolve stereochemical variants arising during synthesis .
Green Chemistry Applications
Exploring biocatalysts (e.g., lipases) for esterification may reduce reliance on corrosive acids and improve process sustainability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume